3-(2-Methoxy-1-naphthyl)-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(2-Methoxy-1-naphthyl)-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a naphthyl group, a pyrazole ring, and a carbohydrazide moiety. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxy-1-naphthyl)-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide typically involves multiple steps. The starting materials include 2-methoxy-1-naphthaldehyde, 4-(methylsulfanyl)benzaldehyde, and 1H-pyrazole-5-carbohydrazide. The synthetic route generally follows these steps:
Condensation Reaction: The 2-methoxy-1-naphthaldehyde is condensed with 4-(methylsulfanyl)benzaldehyde in the presence of a suitable catalyst to form the intermediate Schiff base.
Cyclization: The Schiff base is then reacted with 1H-pyrazole-5-carbohydrazide under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes controlling temperature, pH, and reaction time. The use of continuous flow reactors and advanced purification techniques such as chromatography can also enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxy-1-naphthyl)-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(2-Methoxy-1-naphthyl)-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Methoxy-1-naphthyl)-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **3-{[(E)-(2-methoxy-1-naphthyl)methylidene]amino}phenol
- **(3-{[(E)-(2-methoxy-1-naphthyl)methylidene]amino}phenyl)methanol
Uniqueness
3-(2-Methoxy-1-naphthyl)-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H20N4O2S |
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Molecular Weight |
416.5 g/mol |
IUPAC Name |
3-(2-methoxynaphthalen-1-yl)-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C23H20N4O2S/c1-29-21-12-9-16-5-3-4-6-18(16)22(21)19-13-20(26-25-19)23(28)27-24-14-15-7-10-17(30-2)11-8-15/h3-14H,1-2H3,(H,25,26)(H,27,28)/b24-14+ |
InChI Key |
PRHDBHNCYHBCEL-ZVHZXABRSA-N |
Isomeric SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3=NNC(=C3)C(=O)N/N=C/C4=CC=C(C=C4)SC |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3=NNC(=C3)C(=O)NN=CC4=CC=C(C=C4)SC |
Origin of Product |
United States |
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